molecular formula C24H22ClN5O2 B10758382 N-(5-{[(2s)-4-Amino-2-(3-Chlorophenyl)butanoyl]amino}-1h-Indazol-3-Yl)benzamide

N-(5-{[(2s)-4-Amino-2-(3-Chlorophenyl)butanoyl]amino}-1h-Indazol-3-Yl)benzamide

Cat. No.: B10758382
M. Wt: 447.9 g/mol
InChI Key: JDGOPNUGILVNJZ-IBGZPJMESA-N
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Description

This compound is characterized by its complex structure, which includes an indazole ring, a benzamide group, and a chlorophenyl substituent

Preparation Methods

The synthesis of N-(5-{[(2S)-4-amino-2-(3-chlorophenyl)butanoyl]amino}-1H-indazol-3-yl)benzamide involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:

    Formation of the Indazole Ring: The indazole ring is synthesized through a cyclization reaction involving hydrazine and a suitable precursor.

    Introduction of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction using a carboxylic acid derivative and an amine.

    Attachment of the Chlorophenyl Substituent: The chlorophenyl group is attached through a substitution reaction, often using a halogenated precursor and a nucleophile.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

N-(5-{[(2S)-4-amino-2-(3-chlorophenyl)butanoyl]amino}-1H-indazol-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogenated compounds and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-{[(2S)-4-amino-2-(3-chlorophenyl)butanoyl]amino}-1H-indazol-3-yl)benzamide involves its interaction with specific molecular targets . One of the known targets is the dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which plays a role in various cellular processes. The compound binds to the active site of the kinase, inhibiting its activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

N-(5-{[(2S)-4-amino-2-(3-chlorophenyl)butanoyl]amino}-1H-indazol-3-yl)benzamide can be compared with other similar compounds, such as:

    Phenylacetamides: These compounds share a similar benzamide structure but differ in their substituents and overall molecular architecture.

    Indazoles: Compounds containing the indazole ring system, which may have different functional groups attached.

    Gamma Amino Acids and Derivatives: These compounds have an amino group attached to the gamma carbon atom, similar to the structure of the target compound.

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities .

Properties

Molecular Formula

C24H22ClN5O2

Molecular Weight

447.9 g/mol

IUPAC Name

N-[5-[[(2S)-4-amino-2-(3-chlorophenyl)butanoyl]amino]-1H-indazol-3-yl]benzamide

InChI

InChI=1S/C24H22ClN5O2/c25-17-8-4-7-16(13-17)19(11-12-26)24(32)27-18-9-10-21-20(14-18)22(30-29-21)28-23(31)15-5-2-1-3-6-15/h1-10,13-14,19H,11-12,26H2,(H,27,32)(H2,28,29,30,31)/t19-/m0/s1

InChI Key

JDGOPNUGILVNJZ-IBGZPJMESA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=NNC3=C2C=C(C=C3)NC(=O)[C@@H](CCN)C4=CC(=CC=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NNC3=C2C=C(C=C3)NC(=O)C(CCN)C4=CC(=CC=C4)Cl

Origin of Product

United States

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